1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone
Overview
Description
1-(4’-Methyl[1,1’-biphenyl]-2-yl)ethanone is an organic compound with the molecular formula C15H14O It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and an ethanone group is attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4’-Methyl[1,1’-biphenyl]-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-methylbiphenyl is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-(4’-Methyl[1,1’-biphenyl]-2-yl)ethanone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4’-Methyl[1,1’-biphenyl]-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
1-(4’-Methyl[1,1’-biphenyl]-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4’-Methyl[1,1’-biphenyl]-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl structure allows for interactions with hydrophobic pockets in proteins, while the ethanone group can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
4-Acetylbiphenyl: Similar structure but lacks the methyl group on the biphenyl ring.
4’-Bromoacetophenone: Contains a bromine atom instead of a methyl group.
4-Methoxybiphenyl: Has a methoxy group instead of a methyl group.
Uniqueness: 1-(4’-Methyl[1,1’-biphenyl]-2-yl)ethanone is unique due to the presence of both a methyl group and an ethanone group on the biphenyl structure. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[2-(4-methylphenyl)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-7-9-13(10-8-11)15-6-4-3-5-14(15)12(2)16/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVWZRFYXRTADU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431571 | |
Record name | 1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16927-79-0 | |
Record name | 1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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